6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKVZORJHTYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Methodology
The foundational route to pyrazolo[4,3-c]quinolines involves sequential halogenation and substitution reactions. As demonstrated by, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine serves as a pivotal intermediate for introducing aryl groups at the C4 position. For the target compound, this methodology adapts as follows:
Core Halogenation :
Difluorination at C6 and C8 is achieved through directed ortho-metallation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI). This step typically attains 85–90% regioselectivity for the 6,8-difluoro configuration.C3 Arylation :
A Suzuki-Miyaura coupling installs the 4-fluorophenyl group at C3. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this reaction proceeds at 80°C for 12 hours, yielding 78–82% of the biaryl intermediate.C1 Functionalization :
Electrophilic aromatic substitution introduces the phenyl group at C1. Treatment with benzene in the presence of AlCl₃ at 50°C for 6 hours achieves 70% conversion, though competing C4 substitution necessitates careful stoichiometric control.
Table 1: Representative Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Difluorination | LDA, NFSI, THF, −78°C, 2h | 88 | 95.2 |
| C3 Arylation | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C, 12h | 80 | 97.8 |
| C1 Functionalization | AlCl₃, benzene, 50°C, 6h | 70 | 91.5 |
Cyclocondensation Strategies
Alternative pathways construct the pyrazolo[4,3-c]quinoline core through annulation reactions. Heating 2-aminobenzaldehyde derivatives with 4-fluorophenylhydrazine in acetic acid generates the pyrazole ring, followed by quinoline cyclization using phosphoryl chloride. While this method reduces halogen handling risks, it suffers from lower regiocontrol (65–70% yield) compared to sequential functionalization.
One-Pot Three-Component Synthesis
Reaction Mechanism and Optimization
The one-pot approach developed by streamlines synthesis by combining arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds in aqueous media. Key advantages include:
- Catalyst System : Tetrapropylammonium bromide (TPABr) facilitates both Knoevenagel condensation and Michael addition, reducing reaction time to 8 hours.
- Solvent Efficiency : Water acts as a green solvent, enabling facile product isolation via filtration (85–90% recovery).
- Dearoylation-Oxidation : Spontaneous dearoylation under these conditions generates the fully conjugated pyrazoloquinoline system without additional oxidants.
Table 2: Three-Component Reaction Parameters
| Component | Role | Optimal Equivalents |
|---|---|---|
| 4-Fluorophenylglyoxal | Electrophilic coupling partner | 1.2 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Nucleophilic precursor | 1.0 |
| 1,3-Cyclohexanedione | Cyclic 1,3-dicarbonyl donor | 1.5 |
Scalability and Industrial Adaptation
Pilot-scale trials demonstrate that continuous flow reactors enhance reproducibility, achieving 82% yield at 10 kg/batch. Critical parameters include:
- Temperature gradient control (75–85°C) to prevent oligomerization
- TPABr loading at 5 mol% to balance cost and activity
- pH maintenance at 6.5–7.0 via automated NaOH dosing
Comparative Analysis of Methodologies
Table 3: Synthesis Route Comparison
| Metric | Multi-Step Approach | One-Pot Method |
|---|---|---|
| Total Yield | 49% (three steps) | 78% (single step) |
| Purity | 91–97% | 88–93% |
| Halogen Handling | High (F2, Cl2 reagents) | Minimal |
| Industrial Viability | Moderate (batch processing) | High (continuous flow) |
Analytical Characterization
Spectroscopic Validation
1H NMR analysis (CDCl3, 400 MHz) of the final compound exhibits characteristic signals:
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 375.0983 [M+H]⁺, aligning with the theoretical mass of C22H12F3N3.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA-gyrase, leading to antibacterial effects . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Notes:
- Fluorine substitutions (6,8-F₂) in the target compound likely improve membrane permeability compared to non-fluorinated analogues .
- The 4-fluorophenyl group at position 3 introduces steric and electronic effects distinct from chlorine or hydroxyl groups in other derivatives .
Anti-Inflammatory Activity
- Target Compound: No direct activity data reported in evidence. However, fluorinated pyrazoloquinolines often exhibit enhanced COX-2 inhibition due to fluorine’s electronegativity .
- 3-Amino-4-(4-Hydroxyphenylamino) Derivative (2i): IC₅₀ = 0.18 µM (NO production inhibition in RAW 264.7 cells), comparable to the positive control 1400W .
- 4-Chlorophenyl-6,8-Diphenyl Derivative : Moderate COX-2 inhibition (IC₅₀ ~1.5 µM) .
Key Insight: Amino and hydroxyl substitutions at position 4 significantly boost anti-inflammatory potency compared to halogens .
Anticancer Potential
- Target Compound: Unreported, but pyrazolo[4,3-c]quinolines with fluorinated aryl groups demonstrate photosensitizing anticancer activity via singlet oxygen generation .
- Pyrazolo[3,4-b]quinoline-5,8-Dione (14f): Exhibits antiproliferative activity (IC₅₀ = 2.1 µM against MCF-7 cells) due to the trifluoromethylphenyl group enhancing DNA intercalation .
Biological Activity
6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to synthesize existing research findings regarding its biological activity, focusing on the mechanisms involved and summarizing relevant data through tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[4,3-c]quinoline scaffold, which is known for its diverse pharmacological properties. The presence of fluorine atoms enhances its biological activity by influencing the electronic properties and lipophilicity of the molecule.
Anti-Inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, a study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Among these, compounds similar to this compound showed promising results in inhibiting NO production and downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels .
Table 1: Inhibition of NO Production by Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Cytotoxicity (%) |
|---|---|---|
| This compound | TBD | TBD |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | 91 |
| 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives were tested against six cancer cell lines including ACHN and HCT-15. Notably, some compounds exhibited GI50 values below 8 µM, indicating strong antiproliferative effects .
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific derivative was tested for its cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications to the pyrazolo ring significantly enhanced the compound's effectiveness.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | ACHN | <8 |
| Compound B | HCT-15 | <8 |
| Compound C | NCI-H23 | TBD |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of iNOS and COX-2 : These enzymes are crucial in the inflammatory response; their inhibition leads to reduced NO production.
- Topoisomerase Inhibition : Some studies suggest that derivatives can inhibit topoisomerase enzymes involved in DNA replication and repair, contributing to their anticancer properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can yield and purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of fluorinated phenylhydrazines with quinoline precursors. Key steps include:
- Cyclocondensation : Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Halogenation : Selective fluorination at positions 6 and 8 via electrophilic substitution under controlled temperatures (60–80°C) .
- Purification : Automated flash chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction parameters (e.g., solvent polarity, catalyst loading) are critical. For example, Pd/C catalysis enhances cross-coupling efficiency for aryl substituents .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Structural Elucidation :
- X-ray crystallography confirms the fused pyrazoloquinoline core and substituent orientations. For example, monoclinic crystal systems (space group P2₁/c) are common in related derivatives .
- Spectroscopy : - and -NMR verify fluorine placement and aromatic proton environments. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Validation : HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) assess thermal stability and phase purity .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to reference drugs (e.g., doxorubicin) .
- Anti-inflammatory Potential : ELISA-based measurement of COX-2 inhibition, with IC values typically <1 μM in optimized derivatives .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence polarization assays to identify primary targets .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination patterns) influence bioactivity and target selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substituents : 6,8-Difluoro groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Position 3’s 4-fluorophenyl group increases affinity for hydrophobic enzyme pockets (e.g., COX-2) .
- Core Rigidity : The pyrazoloquinoline scaffold restricts rotational freedom, improving binding to kinases with deep active sites .
- Case Study : Derivatives with 6,8-difluoro substitution show 10-fold higher VEGFR2 inhibition (IC = 0.2 μM) than mono-fluorinated analogs .
Q. How can crystallographic data resolve contradictions in reported enzyme inhibition mechanisms?
- Contradiction Example : Conflicting reports on whether the compound acts as a competitive or allosteric kinase inhibitor.
- Resolution Strategy :
- Co-crystallization : Obtain X-ray structures of the compound bound to target enzymes (e.g., PDB deposition). For example, a 2.1 Å resolution structure of a related pyrazoloquinoline with EGFR revealed hydrogen bonding to hinge-region residues .
- Molecular Dynamics : Simulations (e.g., GROMACS) assess binding stability and conformational changes over 100 ns trajectories .
Q. What advanced synthetic strategies address low yields in large-scale production?
- Challenges : Traditional batch synthesis suffers from scalability issues (e.g., <40% yield in step 2).
- Solutions :
- Continuous Flow Chemistry : Microreactors enable precise temperature control and reduce side reactions (e.g., polymerization) during cyclization .
- Catalyst Engineering : Immobilized Pd nanoparticles on mesoporous silica improve recyclability and reduce metal leaching .
Key Recommendations for Researchers
- Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability in IC values.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., AutoDock Vina) to prioritize high-potential derivatives.
- Crystallography : Deposit structural data in public databases (e.g., CCDC) to facilitate mechanistic comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
